
Citpressine I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Citpressine I is an organic compound belonging to the class of acridones, which are acridines containing a ketone group attached to the C9 carbon atom of the acridine moiety . It is also known by its systematic name, 1,6-dihydroxy-3,5-dimethoxy-10-methylacridin-9-one . This compound has been isolated from the root bark of Citrus depressa, a plant species in the Rutaceae family .
Preparation Methods
Citpressine I can be synthesized through various synthetic routes. One method involves the isolation from the root bark of Citrus depressa . The isolation process includes extraction and purification steps to obtain the pure compound. The synthetic route typically involves the use of organic solvents and chromatographic techniques to separate this compound from other alkaloids present in the plant material .
Chemical Reactions Analysis
Citpressine I undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Citpressine I has several scientific research applications. In chemistry, it is used as a reference compound for studying the properties and reactions of acridone alkaloids . In biology, it has been investigated for its potential cytotoxic activities against human adenocarcinoma cell lines . In medicine, this compound and its derivatives are being explored for their potential therapeutic effects, including anti-cancer properties . Additionally, in the industry, this compound is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of Citpressine I involves its interaction with specific molecular targets and pathways in biological systems. It is believed to exert its effects by binding to cellular receptors and enzymes, leading to the modulation of various signaling pathways . The exact molecular targets and pathways involved in its action are still under investigation, but it is known to affect cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Citpressine I is similar to other acridone alkaloids such as citracridone I, citracridone II, and prenylcitpressine . These compounds share a common acridone structure but differ in their substituent groups and specific chemical properties . This compound is unique due to its specific substitution pattern, which includes hydroxyl and methoxy groups at positions 1, 3, 5, and 6 of the acridone ring . This unique structure contributes to its distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
81525-58-8 |
|---|---|
Molecular Formula |
C16H15NO5 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
1,6-dihydroxy-3,5-dimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C16H15NO5/c1-17-10-6-8(21-2)7-12(19)13(10)15(20)9-4-5-11(18)16(22-3)14(9)17/h4-7,18-19H,1-3H3 |
InChI Key |
OQMSMWRXIZYYNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=C2)OC)O)C(=O)C3=C1C(=C(C=C3)O)OC |
melting_point |
183 - 185 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


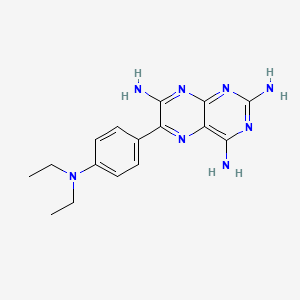
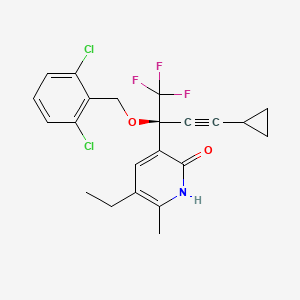
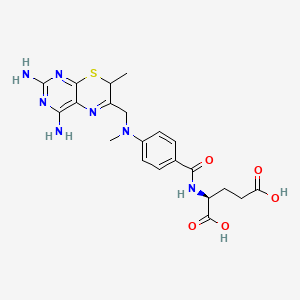
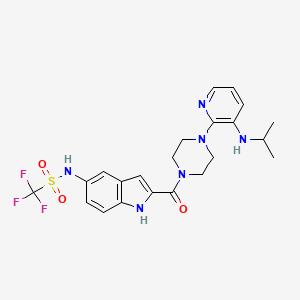

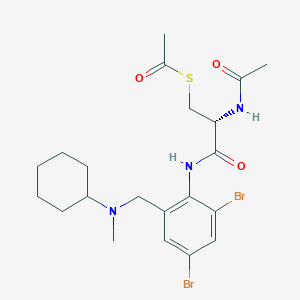
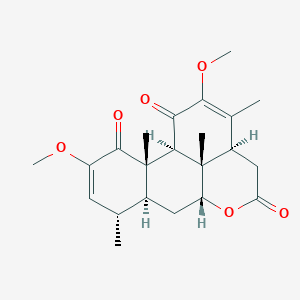
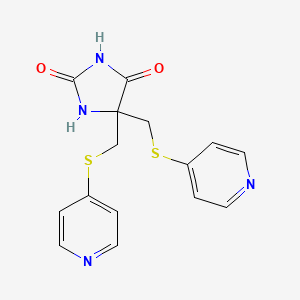
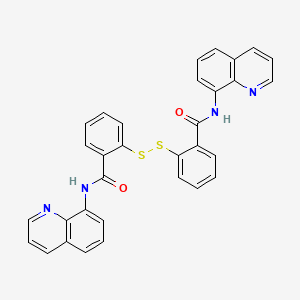
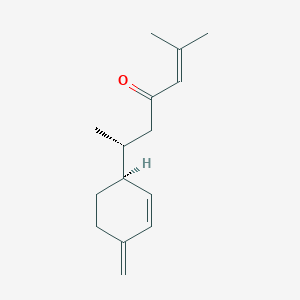
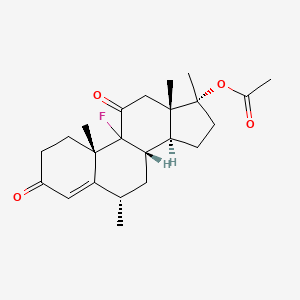
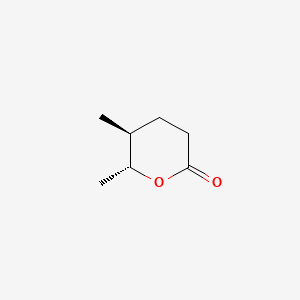
![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)
![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)
